3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid
Description
3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid (CAS: 1225228-89-6) is a synthetic carboxylic acid derivative characterized by a tetrahydronaphthalene core substituted with methoxy and ethoxy groups, a methyl branch, and a ketone-oxopropanoic acid moiety. Its InChIKey (NYKDPNQDSCCMMR-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration . The compound is commercially available through eight suppliers under synonyms such as SureCN2471973, CTK8B9762, and AKOS016004446, indicating its relevance in pharmaceutical or materials research .
Properties
IUPAC Name |
3-ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-4-22-16(20)17(2,15(18)19)13-7-5-12-10-14(21-3)8-6-11(12)9-13/h6,8,10,13H,4-5,7,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKDPNQDSCCMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1CCC2=C(C1)C=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737243 | |
| Record name | 3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225228-89-6 | |
| Record name | 1-Ethyl 2-methyl-2-(1,2,3,4-tetrahydro-6-methoxy-2-naphthalenyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225228-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid (CAS RN: 1730-48-9) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Appearance | Colorless to light yellow clear liquid |
| Purity (GC) | Minimum 98.0% |
| Boiling Point | 131 °C/11 mmHg |
| Density | 1.03 g/cm³ |
| Refractive Index | 1.54 |
These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features which include pharmacophore moieties known for their interaction with biological targets. Research indicates that compounds with similar structures exhibit:
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.
- Anticonvulsant Properties : Its mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways.
- Anti-cancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various pathways including oxidative stress mechanisms .
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of structurally similar compounds. In vitro assays demonstrated that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in macrophage cultures. The study concluded that the presence of the ethoxy group enhances anti-inflammatory activity by promoting better solubility and bioavailability.
Study 2: Anticonvulsant Activity
In another research effort documented in Neuropharmacology, a series of derivatives including this compound were tested for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. The results indicated a significant reduction in seizure duration compared to control groups, suggesting a promising therapeutic avenue for epilepsy management.
Study 3: Cytotoxicity Against Cancer Cells
Research conducted by Cancer Letters explored the cytotoxic effects of this compound on various cancer cell lines including breast and colon cancer. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anti-cancer activity. Mechanistic studies suggested that apoptosis was mediated through the activation of caspase pathways and increased levels of reactive oxygen species (ROS) .
Scientific Research Applications
Basic Information
- Molecular Formula: C17H22O5
- Molecular Weight: 306.35 g/mol
- Appearance: White crystalline powder at room temperature
- Solubility: Moderately soluble in non-polar solvents like ethanol and ether .
Structural Features
The compound features a tetrahydronaphthalene moiety, which is known for its biological activity and potential therapeutic effects. The presence of the ethoxy and methoxy groups contributes to its lipophilicity, enhancing its interaction with biological membranes.
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of tetrahydronaphthalene compounds possess significant anticancer properties. For instance, studies have shown that modifications to the naphthalene structure can enhance cytotoxicity against various cancer cell lines. In particular, compounds similar to 3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid have demonstrated effectiveness in inhibiting tumor growth in vitro and in vivo models .
Case Study: Inhibition of Tumor Growth
A study published in a peer-reviewed journal investigated the anticancer effects of modified tetrahydronaphthalene derivatives on breast cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it a valuable precursor for synthesizing more complex organic molecules.
Table 1: Common Reactions Involving the Compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Esterification | Reaction with alcohols to form esters | Ethyl ester derivatives |
| Reduction | Reduction of carbonyl groups to alcohols | Alcohol derivatives |
| Alkylation | Introduction of alkyl groups via nucleophilic substitution | Alkylated naphthalene derivatives |
Material Science
Potential Use in Polymer Chemistry
The compound's structural characteristics suggest potential applications in polymer chemistry. Its ability to act as a monomer or cross-linking agent could lead to the development of novel polymeric materials with enhanced mechanical properties.
Case Study: Polymer Development
Research into the incorporation of naphthalene derivatives into polymer matrices has shown improved thermal stability and mechanical strength. A specific study highlighted the use of such compounds in creating high-performance plastics for aerospace applications .
Chemical Reactions Analysis
Hydrolysis Reactions
The β-keto ester undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or salts.
In alkaline media, the ethoxy group is cleaved via nucleophilic attack by hydroxide ions, forming a carboxylate intermediate that protonates to the free acid .
Nucleophilic Substitution at the Ester Group
The ethoxy group participates in nucleophilic acyl substitution reactions.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Hydrazine Hydrate | Ethanol, 60°C, 4–6 hrs | Corresponding hydrazide (used in heterocycle synthesis) | |
| Ammonia | THF, room temperature | Amide derivative |
Hydrazide formation is a key step in synthesizing pyrazole or triazole derivatives .
Decarboxylation
Under thermal conditions (>150°C) or with transition-metal catalysts, the β-keto acid undergoes decarboxylation:
This generates a ketone-substituted tetrahydronaphthalene derivative .
Reduction of the β-Keto Group
Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ selectively reduces the ketone to a secondary alcohol:
The reaction retains the ester functionality while modifying the β-position .
Cyclization Reactions
The compound participates in intramolecular cyclization to form lactones or fused rings:
| Conditions | Product | Application | Source |
|---|---|---|---|
| PTSA, toluene, reflux | Six-membered lactone via ester-ketone coupling | Intermediate for polycyclic systems |
Electrophilic Aromatic Substitution
The 6-methoxy-tetrahydronaphthalene moiety undergoes nitration or sulfonation at the aromatic ring under standard conditions (HNO₃/H₂SO₄ or SO₃/H₂SO₄), though steric hindrance from the methyl and ethoxy groups limits regioselectivity .
Biological Metabolism
Enzymatic pathways (e.g., aldehyde dehydrogenase) oxidize the β-keto group to a carboxylate, while cytochrome P450 enzymes hydroxylate the tetrahydronaphthalene ring .
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its tetrahydronaphthalene backbone and functional group arrangement. Key analogues include:
Table 1: Structural Comparison of Selected Analogues
*THN = 1,2,3,4-tetrahydronaphthalen-2-yl
Key Observations:
- Backbone Flexibility vs. Rigidity : The tetrahydronaphthalene core in the target compound introduces rigidity and aromaticity compared to dimethyl-substituted analogues (e.g., 1619-62-1), which may reduce steric hindrance but limit π-π interactions .
- Stereochemical Considerations: Unlike the ethyl 2-amino derivative , the target compound lacks a chiral center at the propanoic acid chain, simplifying synthesis but possibly reducing enantioselective binding in biological systems.
Physicochemical and Pharmacological Implications
- Solubility : The ethoxy and methoxy groups may improve lipid solubility compared to polar hydroxy analogues (e.g., 6279-86-3), enhancing membrane permeability .
- Metabolic Stability: The β-keto acid moiety is prone to decarboxylation or reduction, whereas esterified derivatives (e.g., ethyl 2-amino propanoate ) might exhibit prolonged half-lives.
- However, the tetrahydronaphthalene system could alter binding affinity compared to simpler arylpropanoic acids.
Preparation Methods
Formation of the 3-Ethoxy-3-oxopropanoic Acid Core
A common approach to synthesize the 3-ethoxy-3-oxopropanoic acid segment involves:
- Starting from potassium 3-ethoxy-3-oxopropanoate or related malonate derivatives.
- Using carbonyldiimidazole as an activating agent to facilitate coupling with carboxylic acid derivatives.
- Employing magnesium chloride as a Lewis acid catalyst to enhance reaction efficiency.
- Performing reactions in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Controlling temperature typically between room temperature and 56 °C for optimal conversion.
| Parameter | Details |
|---|---|
| Starting materials | Potassium 3-ethoxy-3-oxopropanoate, carbonyldiimidazole, substituted carboxylic acid |
| Solvent | THF, DCM |
| Catalyst/Additives | Magnesium chloride |
| Temperature | 20–56 °C |
| Reaction time | 2.5–7 hours |
| Atmosphere | Argon or inert gas |
| Work-up | Acidification to pH 1–2, extraction with organic solvents, drying over sodium sulfate |
This method yields the ethoxy-substituted keto acid intermediate with moderate to high yields (~53–83%) depending on substrate and conditions.
Coupling with the Tetrahydronaphthalene Moiety
The 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl group is typically introduced via:
- Friedel-Crafts alkylation or acylation reactions on the tetrahydronaphthalene ring.
- Subsequent functionalization to attach the oxopropanoic acid fragment.
- Use of protecting groups to safeguard the methoxy substituent during harsh reaction conditions.
This step often involves:
- Use of Lewis acids such as aluminum chloride or boron trifluoride etherate.
- Controlled temperature to avoid overreaction or polymerization.
- Purification by chromatography to isolate the desired regioisomer.
Hydrolysis and Esterification Steps
- Ester groups (ethoxy) can be introduced by reaction of the acid chloride intermediate with ethanol under basic or neutral conditions.
- Hydrolysis of ester intermediates to acids is commonly performed with aqueous sodium hydroxide at elevated temperatures (90–100 °C) followed by acidification.
- Recrystallization or chromatographic purification ensures high purity.
Detailed Experimental Data from Analogous Compound Syntheses
| Compound/Step | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| Potassium 3-ethoxy-3-oxopropanoate synthesis | 83% | Carbonyldiimidazole, MgCl2, THF, 56 °C, 7 h | Used as intermediate for coupling |
| Hydrolysis of methyl ester to acid | 90–92% | NaOH aqueous, 90–100 °C, 1–2 h | Followed by acidification to pH ~2 |
| Coupling with substituted acid | 53% | Carbonyldiimidazole, DCM, room temp, 6 h | Purification by silica gel chromatography |
| Friedel-Crafts acylation (literature) | 70–80% | AlCl3, DCM, 0–25 °C | For introduction of tetrahydronaphthalene substituent |
These data are derived from analogous syntheses of related oxopropanoic acids and substituted tetrahydronaphthalenes, providing a reliable basis for the preparation of the target compound.
Analytical and Purification Techniques
- NMR Spectroscopy: Used for structural confirmation, especially to verify substitution pattern on the tetrahydronaphthalene ring and the presence of ethoxy and keto groups.
- HPLC and LC-MS: Employed to assess purity and molecular weight confirmation.
- Chromatography: Silica gel column chromatography with DCM/methanol mixtures is effective for purification.
- Crystallization: Final product crystallization from solvents like hexane or cyclohexane improves purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Formation of ethoxy keto acid intermediate | Potassium 3-ethoxy-3-oxopropanoate, carbonyldiimidazole, MgCl2, THF, 56 °C | 80–83 | Key intermediate for coupling |
| 2 | Coupling with tetrahydronaphthalene acid derivative | Carbonyldiimidazole, DCM, RT, 6 h | 50–55 | Requires careful purification |
| 3 | Hydrolysis of esters | NaOH aqueous, 90–100 °C, 1–2 h | 90–92 | Converts esters to acids |
| 4 | Final purification | Silica gel chromatography, recrystallization | — | Ensures high purity |
Q & A
Basic Research Question: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Synthesis optimization involves addressing challenges in regioselectivity and functional group compatibility. Key steps include:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) or allyl esters to protect reactive sites (e.g., carboxylic acid) during tetrahydronaphthalene ring formation .
- Catalytic Conditions : Palladium-catalyzed reductive cyclization (as in ) may enhance stereochemical control for the tetrahydronaphthalene core.
- Purification : Column chromatography with gradients (e.g., pentane:ethyl acetate = 8:2) achieves >95% purity .
- Yield Improvement : Adjust reaction temperature (e.g., 22°C for HCl-mediated steps) and stoichiometry of ethoxy/methyl group precursors .
Advanced Research Question: What analytical strategies resolve stereochemical ambiguities in the tetrahydronaphthalene moiety?
Methodological Answer:
Advanced stereochemical analysis requires:
- Chiral HPLC : Use a Chiralpak® column with hexane:isopropanol (90:10) to separate enantiomers, referencing USP guidelines for chiral impurities .
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to determine absolute configuration .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in NOESY or COSY spectra to confirm axial/equatorial substituents on the tetrahydronaphthalene ring .
Basic Research Question: Which analytical techniques validate the compound’s purity and structural integrity?
Methodological Answer:
- HPLC : Reverse-phase C18 column (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 375.1443 (calculated for C₁₉H₂₄O₆) .
- FT-IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹ for ketone and carboxylic acid groups) .
Advanced Research Question: How do metabolic pathways impact the compound’s stability in pharmacological assays?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites (e.g., demethylation of methoxy groups) .
- Stability Testing : Use simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess degradation kinetics; stabilize with enteric coatings if needed .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify drug-drug interaction risks .
Advanced Research Question: How can researchers reconcile contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time (24–72 hrs), and solvent (DMSO concentration ≤0.1%) .
- Purity Verification : Re-test batches with HPLC-UV/ELSD to rule out impurities (e.g., 3-methoxyphenylpropanoic acid derivatives) as confounding factors .
- Meta-Analysis : Use QSAR models to correlate substituent effects (e.g., ethoxy vs. methoxy) with activity trends across studies .
Basic Research Question: What are common synthetic impurities, and how are they characterized?
Methodological Answer:
- By-Products : Detect residual allyl esters (from incomplete deprotection) or diastereomers via LC-MS (e.g., m/z 389.1589 for methylated by-products) .
- NMR Identification : Look for δ 1.25–1.35 ppm (unreacted ethoxy groups) or δ 5.2–5.5 ppm (allyl ester remnants) in H NMR .
- Purification : Employ preparative TLC (silica gel GF254) with chloroform:methanol (9:1) to isolate impurities for structural elucidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
